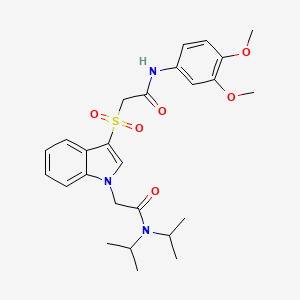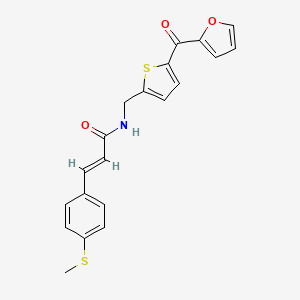![molecular formula C21H14N4O B2928435 5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1094605-78-3](/img/no-structure.png)
5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a naphthyl group, a pyrazole ring, a phenyl ring, and an oxadiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazoles are generally synthesized through the reaction of 1,3-dicarbonyl compounds with hydrazines . Oxadiazoles can be synthesized through the cyclization of appropriate precursors, often involving the reaction of a carboxylic acid derivative with a hydrazine or semicarbazide .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The naphthyl group is a polycyclic aromatic hydrocarbon derived from naphthalene . The pyrazole ring is a five-membered ring with two nitrogen atoms . The phenyl group is a cyclic aromatic ring derived from benzene, and the oxadiazole ring is a five-membered ring containing two oxygen atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. Pyrazoles can undergo a variety of reactions, including N-alkylation, N-acylation, and reactions at the 3- and 5-positions . Oxadiazoles can participate in nucleophilic substitution reactions, among others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make the compound relatively stable and potentially planar. The presence of the nitrogen and oxygen atoms could allow for hydrogen bonding .Aplicaciones Científicas De Investigación
Anticancer Activity
1,2,4-oxadiazole derivatives have been shown to exhibit significant anticancer activity against various human cancer cell lines .
Anti-inflammatory and Analgesic Properties
These compounds also possess anti-inflammatory and analgesic properties, making them potential candidates for pain management and inflammation treatment .
Antimicrobial and Antifungal Effects
The derivatives are explored for their antimicrobial and antifungal effects, which could lead to new treatments for infections .
Antiviral Applications
Research has indicated potential antiviral applications of 1,2,4-oxadiazole derivatives, including against HIV .
Anti-diabetic Potential
Some derivatives have shown promise in the treatment of diabetes, providing a new avenue for anti-diabetic drug development .
Neuroprotective Effects
There is interest in the neuroprotective effects of these compounds, which could be beneficial in treating neurodegenerative diseases .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Pyrazoles and oxadiazoles are areas of active research in medicinal chemistry, and new synthetic methods and applications are continually being developed . Future research may focus on developing more efficient synthetic methods, exploring the biological activity of these compounds, and designing new compounds with improved properties.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole' involves the reaction of 2-naphthylhydrazine with ethyl acetoacetate to form 3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with phenylhydrazine to form 5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole.", "Starting Materials": [ "2-naphthylhydrazine", "ethyl acetoacetate", "phenylhydrazine" ], "Reaction": [ "Step 1: 2-naphthylhydrazine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: The intermediate 3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid ethyl ester is then reacted with phenylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride to form the final product, 5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole." ] } | |
Número CAS |
1094605-78-3 |
Fórmula molecular |
C21H14N4O |
Peso molecular |
338.37 |
Nombre IUPAC |
5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H14N4O/c1-2-7-15(8-3-1)20-22-21(26-25-20)19-13-18(23-24-19)17-11-10-14-6-4-5-9-16(14)12-17/h1-13H,(H,23,24) |
Clave InChI |
LIDULJDIENWPCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4 |
Solubilidad |
soluble |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2928354.png)

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2928356.png)

![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2928364.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928369.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2928370.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2928374.png)
![2-((2-fluorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2928375.png)